N-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)aniline
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Overview
Description
N-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)aniline is a compound that features a thiazole ring fused with a cyclopentane ring and an aniline group. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds .
Chemical Reactions Analysis
N-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Thiazole derivatives are used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)aniline is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The aromaticity of the thiazole ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets .
Comparison with Similar Compounds
Similar compounds to N-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)aniline include:
2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl: This compound also features a thiazole ring fused with a cyclopentane ring but lacks the aniline group.
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-ylmethyl}-1,3,4-thiadiazol-2-amine: This compound contains a thiadiazole ring in addition to the thiazole and cyclopentane rings.
This compound is unique due to the presence of the aniline group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H14N2S |
---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2S/c1-2-5-10(6-3-1)14-9-13-15-11-7-4-8-12(11)16-13/h1-3,5-6,14H,4,7-9H2 |
InChI Key |
XDMLXKMHGBQKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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